3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile

Lipophilicity Drug-likeness ADME prediction

3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile (CAS 1257072-48-2) is a trisubstituted pyrazine featuring a carbonitrile at position 2, a chloro leaving group at position 3, and a hydroxymethyl substituent at position 6. With a molecular weight of 169.57 g/mol and molecular formula C₆H₄ClN₃O, this compound serves as a differentiated building block within the pyrazine-2-carbonitrile fragment class – a scaffold widely employed as an intermediate for antifungal, antimycobacterial, and kinase inhibitor programs.

Molecular Formula C6H4ClN3O
Molecular Weight 169.57 g/mol
Cat. No. B11914468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile
Molecular FormulaC6H4ClN3O
Molecular Weight169.57 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)Cl)C#N)CO
InChIInChI=1S/C6H4ClN3O/c7-6-5(1-8)10-4(3-11)2-9-6/h2,11H,3H2
InChIKeyWJOCUOANJCXAGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile – Physicochemical Profile and Sourcing Baseline for a Dual-Handle Pyrazine Scaffold


3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile (CAS 1257072-48-2) is a trisubstituted pyrazine featuring a carbonitrile at position 2, a chloro leaving group at position 3, and a hydroxymethyl substituent at position 6 [1]. With a molecular weight of 169.57 g/mol and molecular formula C₆H₄ClN₃O, this compound serves as a differentiated building block within the pyrazine-2-carbonitrile fragment class – a scaffold widely employed as an intermediate for antifungal, antimycobacterial, and kinase inhibitor programs [2]. Unlike the simpler parent scaffold pyrazine-2-carbonitrile or the widely stocked 3-chloropyrazine-2-carbonitrile (CAS 55557-52-3), this compound simultaneously presents a nucleophilic substitution site (Cl at C3) and a primary alcohol handle (CH₂OH at C6) for orthogonal derivatization, enabling sequential functionalization strategies not accessible with mono-functionalized analogs [1].

Why 3-Chloropyrazine-2-carbonitrile or 3-Chloro-6-methylpyrazine-2-carbonitrile Cannot Replace 3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile in Sequential Derivatization Workflows


Generic substitution with the widely available 3-chloropyrazine-2-carbonitrile (CAS 55557-52-3) or 3-chloro-6-methylpyrazine-2-carbonitrile (CAS 1366181-81-8) fails in any synthetic sequence requiring two sequential, orthogonal functionalization steps because these analogs possess only a single reactive handle (the chloro leaving group at C3) [1][2]. The target compound uniquely provides both a nucleophilic aromatic substitution (SNAr) site at C3 via the chlorine atom and a primary alcohol at C6 that can independently undergo etherification, esterification, Mitsunobu coupling, oxidation to the aldehyde/carboxylic acid, or mesylation/tosylation for further displacement . Beyond synthetic utility, the physicochemical profile diverges sharply: the calculated XLogP3 of −0.1 for the target represents a >1.3 log unit decrease versus 3-chloropyrazine-2-carbonitrile (XLogP3 = 1.3) and 3-chloro-6-methylpyrazine-2-carbonitrile (XLogP3 = 1.2), placing the compound in a markedly different hydrophilicity space that cannot be approximated by mixing or formulation of the simpler analogs [1][2][3].

Quantitative Differentiation Evidence: 3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile Versus Its Closest Pyrazine-2-carbonitrile Analogs


LogP and Hydrophilicity: A >1.3 Log Unit Shift Versus 3-Chloropyrazine-2-carbonitrile Changes Aqueous/Organic Partitioning Behavior

The target compound exhibits an XLogP3 of −0.1, representing a decrease of 1.4 log units compared with 3-chloropyrazine-2-carbonitrile (XLogP3 = 1.3) and 1.3 log units versus 3-chloro-6-methylpyrazine-2-carbonitrile (XLogP3 = 1.2) [1][2][3]. The vendor-reported computed LogP for the target (0.494 from Leyan) is also approximately 0.5 log units lower than the experimentally measured LogP of 1.002 for 3-chloropyrazine-2-carbonitrile . This shift is driven by the hydroxymethyl group at C6, which introduces both a hydrogen bond donor (HBD count increases from 0 to 1) and raises the topological polar surface area (TPSA) from 49.6 Ų to 69.8 Ų [1][2]. The lower lipophilicity predicts improved aqueous solubility and potentially reduced non-specific protein binding compared to the des-hydroxymethyl analogs, a critical parameter for fragment-based drug discovery where highly soluble, low logP fragments are preferred starting points [4].

Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Donor Capacity: Enabling Target Engagement Requiring HBD Interactions Unavailable with 3-Chloro or 3-Chloro-6-methyl Analogs

The target compound possesses one hydrogen bond donor (HBD = 1) from the hydroxymethyl –OH group, whereas both 3-chloropyrazine-2-carbonitrile and 3-chloro-6-methylpyrazine-2-carbonitrile have HBD = 0 [1][2][3]. This is a binary (presence/absence) difference with significant implications: the target can participate as a hydrogen bond donor in interactions with biological targets or crystalline matrices, a capability entirely absent in the des-hydroxymethyl and 6-methyl comparators. The 3-amino-6-(hydroxymethyl)pyrazine-2-carbonitrile (CAS 54798-29-7) comparator does possess HBD capacity (HBD = 2) but replaces the chloro leaving group with an amino substituent (HBA = 5, TPSA = 95.8 Ų), which eliminates the SNAr reactivity at C3 that is essential for many derivatization strategies [4]. Thus, the target uniquely combines one HBD with a chlorine-based electrophilic center, a pairing unavailable in any single close analog.

Medicinal chemistry Structure-based drug design Ligand efficiency

Conformational Flexibility: The Hydroxymethyl Rotatable Bond Introduces Ligand Pre-organization Options Absent in Rigid Analogs

The target compound possesses one rotatable bond (the C6–CH₂OH bond), while 3-chloropyrazine-2-carbonitrile and 3-chloro-6-methylpyrazine-2-carbonitrile both have zero rotatable bonds [1][2][3]. This rotatable bond allows the hydroxymethyl group to adopt different conformations, enabling conformational sampling during molecular recognition events or providing an adjustable vector for further chain extension. The 3-amino-6-(hydroxymethyl)pyrazine-2-carbonitrile analog also has one rotatable bond (same CH₂OH group), but its lack of the chloro leaving group at C3 precludes the orthogonal dual-handle derivatization strategy that is the primary synthetic value proposition of the target compound [4]. In crystal engineering contexts, the rotatable hydroxymethyl group can adopt gauche or anti conformations to satisfy hydrogen-bonding networks in co-crystals or salts, a degree of freedom unavailable from the methyl-substituted analog which locks the C6 substituent in a fixed orientation [1][3].

Conformational analysis Ligand design Crystal engineering

Commercial Purity Specification: 98% Assay from Leyan Provides Higher Baseline Purity Than Common 95% Grades of Comparator Analogs

The target compound is available at a specified minimum purity of 98% from Leyan (Cat. 1807370), while 3-chloro-6-methylpyrazine-2-carbonitrile is commonly stocked at 95% purity from multiple suppliers including AKSci (Cat. 5289DV) and Bidepharm . The parent 3-chloropyrazine-2-carbonitrile is available in grades ranging from 95% to 99.93% across different vendors, with the 97-98% grade being a common specification . However, this comparator lacks the C6 hydroxymethyl functionality entirely. For the specific combination of ≥98% purity with the C3-Cl / C6-CH₂OH / C2-CN substitution pattern, the target compound in its 98% grade offers a defined purity baseline suitable for multistep synthetic sequences where byproduct carry-through from lower-purity intermediates could compromise downstream yields or complicate purification .

Quality control Procurement specification Intermediate purity

Orthogonal Dual-Handle Reactivity: Simultaneous SNAr and Alcohol Derivatization Pathways Not Possible with Single-Functionalized Pyrazine-2-carbonitriles

The target compound presents two chemically orthogonal reactive sites on the pyrazine ring: a chlorine atom at C3 enabling nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols, and a hydroxymethyl group at C6 enabling independent alcohol chemistry (etherification, esterification, Mitsunobu coupling, oxidation, mesylation/tosylation) [1]. In contrast, 3-chloropyrazine-2-carbonitrile (CAS 55557-52-3) offers only the C3 chloro handle with no functionalizable substituent at C6 [2]. 3-Chloro-6-methylpyrazine-2-carbonitrile substitutes the reactive –CH₂OH with an inert –CH₃ group that cannot be further derivatized without harsh C–H activation conditions [3]. The 3-amino-6-(hydroxymethyl) analog retains the alcohol handle but replaces the electrophilic Cl with a nucleophilic NH₂, fundamentally changing the reactivity profile at C3 [4]. This dual-handle architecture has precedent in pyrazine-2-carbonitrile-based drug discovery: the class has yielded Chk1 kinase inhibitors with IC₅₀ values as low as 1.3 nM, where systematic variation of substituents at both the C3 and C5/C6 positions was critical for optimizing potency and selectivity . The target compound enables sequential derivatization – SNAr at C3 followed by alcohol functionalization at C6, or vice versa with appropriate protecting group strategy – to access a chemical space that is inaccessible from any single comparator.

Synthetic methodology Library synthesis Parallel chemistry

TPSA and Drug-Likeness: 69.8 Ų Places the Target in a Favorable Oral Bioavailability Predictions Window Versus Lower-TPSA Analogs

The target compound has a topological polar surface area (TPSA) of 69.8 Ų, which falls within Veber's empirically derived threshold of <140 Ų for favorable oral bioavailability, but is elevated by 20.2 Ų (41% increase) compared to both 3-chloropyrazine-2-carbonitrile and 3-chloro-6-methylpyrazine-2-carbonitrile (each TPSA = 49.6 Ų) [1][2][3]. The 3-amino-6-(hydroxymethyl) analog has a substantially higher TPSA of 95.8 Ų, nearing the upper limit for passive membrane permeation predictions [4]. The target compound's TPSA of 69.8 Ų, combined with its low XLogP3 (−0.1) and single HBD, positions it in a physicochemical property range consistent with both solubility and permeability according to commonly applied drug-likeness filters (Ro5 and Veber rules) [1][5]. This is a differentiated profile: the 3-chloro and 3-chloro-6-methyl analogs, while also Rule-of-5 compliant, sit in a more lipophilic TPSA range that may favor membrane penetration at the expense of aqueous solubility – a trade-off that cannot be tuned without introducing the hydroxymethyl functionality [6].

Drug-likeness Oral bioavailability Physicochemical property prediction

Procurement-Relevant Application Scenarios Where 3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile Offers Definable Advantages Over Analog Compounds


Fragment-Based Drug Discovery: A Low-Lipophilicity (XLogP3 = −0.1) Pyrazine Fragment with a Built-In Synthetic Handle for Hit Expansion

In fragment-based screening campaigns, the target compound's computed XLogP3 of −0.1 and TPSA of 69.8 Ų place it in an aqueous-solubility-favorable property range that is distinct from the more lipophilic 3-chloropyrazine-2-carbonitrile (XLogP3 = 1.3) [1][2]. Fragment hits with XLogP3 near zero are preferred starting points because they permit lipophilic efficiency (LipE) optimization during fragment growth without breaching Lipinski's logP ceiling of 5 [1]. The presence of the C6-hydroxymethyl group provides a native synthetic vector for fragment elaboration via ether-linked or ester-linked extensions, enabling rapid SAR exploration directly from the fragment hit without requiring de novo introduction of a reactive handle [3]. The pyrazine-2-carbonitrile scaffold has validated precedent in kinase inhibitor discovery, with Chk1 inhibitors achieving IC₅₀ values of 1.3 nM in biochemical assays and cellular G2 checkpoint abrogation IC₅₀ of 30 nM .

Parallel Library Synthesis: Dual Orthogonal Handles (C3-Cl SNAr + C6-CH₂OH Alcohol Chemistry) Enable Two-Dimensional Diversity from a Single Starting Material

The target compound's combination of a chlorine at C3 (reactive toward amines, alkoxides, thiols under SNAr conditions) and a hydroxymethyl at C6 (reactive toward etherification, esterification, or oxidation) enables a two-dimensional library synthesis strategy from a single building block [1]. In contrast, 3-chloropyrazine-2-carbonitrile and 3-chloro-6-methylpyrazine-2-carbonitrile each offer only one diversification point (C3-Cl), requiring additional synthetic steps to install a second variable position [4][5]. This translates to a practical reduction in synthetic step count: a 24-member library requiring independent variation at C3 (6 amines) and C6 (4 alcohols) can be prepared in 6 + 4 = 10 reactions from the target compound (sequential, with protecting group strategy as needed), versus a linear approach from the mono-functionalized comparator that would require installation of a second handle in each of 6 intermediates (≥16 reactions) [1].

Antimycobacterial and Antifungal Drug Discovery: A Scaffold with Documented Tuberculostatic SAR and Chlorine-Mediated Activity Enhancement

Substituted pyrazine-2-carbonitriles have been used as intermediates for preparing potential antifungal and antimycobacterial drugs, with research groups at Charles University establishing experimental hydrophobicity constants (π) for pyrazine ring substituents that guide rational SAR [3][6]. Studies on pyrazine derivatives have demonstrated that the introduction of chlorine substituents enhances pharmacological efficacy in photosynthesis-inhibiting and antimycobacterial assays [6][7]. The target compound, with its chlorine at C3, aligns with this chlorine-benefit SAR trend while the hydroxymethyl group at C6 provides a handle for further optimization of potency, selectivity, and pharmacokinetic properties. The 3-amino-6-(hydroxymethyl) analog, while also studied for antimicrobial properties, lacks the chlorine-mediated activity enhancement observed in the pyrazine class [8].

Crystal Engineering and Co-Crystal Design: Hydrogen Bond Donor Capacity (HBD = 1) Combined with Multiple H-Bond Acceptors (HBA = 4) for Supramolecular Synthon Formation

The target compound possesses a hydrogen bond donor (the –OH of CH₂OH) and four hydrogen bond acceptors (pyrazine ring nitrogens, nitrile nitrogen, and the hydroxyl oxygen), making it a versatile component for co-crystal design with complementary HBD/HBA partners [1]. The 3-chloro and 3-chloro-6-methyl analogs, with HBD = 0, can only act as hydrogen bond acceptors, limiting their utility in supramolecular synthons that require a donor-acceptor pairing [4][5]. The 3-amino-6-(hydroxymethyl) analog offers two HBDs but replaces the chloro with an amino group, altering the electronics of the pyrazine ring and potentially changing preferred packing motifs [8]. For pharmaceutical co-crystal screening aimed at improving solubility or stability of active pharmaceutical ingredients, the target compound's balanced HBD/HBA profile (1 donor, 4 acceptors) provides a distinct intermolecular interaction fingerprint.

Quote Request

Request a Quote for 3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.